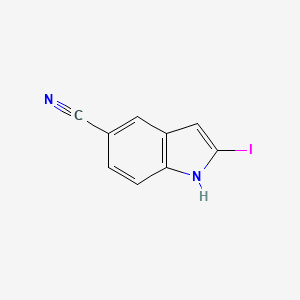

2-Iodo-indole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

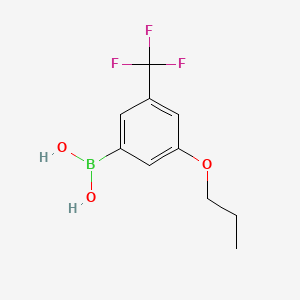

“2-Iodo-indole-5-carbonitrile” is a compound that is related to “Indole-5-carbonitrile”, also known as “5-Cyanoindole”. The latter is a heterocyclic building block with the empirical formula C9H6N2 and a molecular weight of 142.16 . It is used as a reactant for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction .

Synthesis Analysis

The synthesis of indole derivatives, including “2-Iodo-indole-5-carbonitrile”, has been a topic of interest in recent years . For instance, an approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles has been described .Molecular Structure Analysis

The molecular structure of “2-Iodo-indole-5-carbonitrile” is similar to that of “Indole-5-carbonitrile”, with the addition of an iodine atom . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis

Indole derivatives, including “2-Iodo-indole-5-carbonitrile”, have been used in various chemical reactions. For example, they have been used as reactants for the chemoselective and regioselective preparation of benzoyl indoles . They have also been used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .Physical And Chemical Properties Analysis

“2-Iodo-indole-5-carbonitrile” is likely to have similar physical and chemical properties to “Indole-5-carbonitrile”. The latter is a powder with a melting point of 106-108 °C (lit.) . Further analysis would be needed to determine the specific properties of “2-Iodo-indole-5-carbonitrile”.Safety And Hazards

The safety data sheet for “Indole-5-carbonitrile” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advisable to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .

Direcciones Futuras

The future directions for “2-Iodo-indole-5-carbonitrile” could involve further exploration of its synthesis methods and potential applications. For instance, the reactivity of indole derivatives with iodine at position 3 has been studied using cross-coupling reactions . This could potentially lead to the development of new methods for the synthesis of “2-Iodo-indole-5-carbonitrile” and other indole derivatives.

Propiedades

IUPAC Name |

2-iodo-1H-indole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPDIZSYEDIWFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1H-indole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)

![Ethanone, 1-[3-(2-propynyl)phenyl]- (9CI)](/img/no-structure.png)

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)

![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)